Bromo-willardiine Bromo-willardiine
Brand Name: Vulcanchem
CAS No.: 19772-78-2
VCID: VC20742729
InChI: InChI=1S/C7H8BrN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
SMILES: C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br
Molecular Formula: C7H8BrN3O4
Molecular Weight: 278.06 g/mol

Bromo-willardiine

CAS No.: 19772-78-2

Cat. No.: VC20742729

Molecular Formula: C7H8BrN3O4

Molecular Weight: 278.06 g/mol

* For research use only. Not for human or veterinary use.

Bromo-willardiine - 19772-78-2

CAS No. 19772-78-2
Molecular Formula C7H8BrN3O4
Molecular Weight 278.06 g/mol
IUPAC Name (2S)-2-amino-3-(5-bromo-2,4-dioxopyrimidin-1-yl)propanoic acid
Standard InChI InChI=1S/C7H8BrN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1
Standard InChI Key AEKIJKSVXKWGRJ-BYPYZUCNSA-N
Isomeric SMILES C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)Br
SMILES C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br
Canonical SMILES C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Br

Chemical Identity and Structure

Bromo-willardiine is a synthetic derivative of willardiine that belongs to the class of organic compounds known as L-alpha-amino acids. Its chemical formula is C₇H₈BrN₃O₄, with an average molecular weight of 278.06 and a monoisotopic mass of 276.969818406 . This compound is characterized by the presence of a bromine atom attached to the pyrimidine ring structure, which distinguishes it from parent willardiine .

Structurally, bromo-willardiine features a uracil moiety with a bromine substitution at the 5-position of the pyrimidine ring. This halogenation significantly influences its biological activity and receptor interactions compared to unsubstituted willardiine . As a non-proteinogenic amino acid derivative, bromo-willardiine falls under several chemical classification categories including:

  • L-alpha-amino acids

  • Halopyrimidines

  • Aryl bromides

  • Hydropyrimidines

  • Vinylogous amides

  • Heteroaromatic compounds

The compound's three-dimensional structure has been determined through crystallographic studies, providing detailed insights into its spatial configuration and potential binding interactions with receptor proteins .

Pharmacological Mechanism of Action

Receptor Interactions

Bromo-willardiine primarily acts as a partial agonist at non-N-methyl-D-aspartate (non-NMDA) glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors . These ionotropic receptors play crucial roles in excitatory neurotransmission throughout the central nervous system. Unlike full agonists, partial agonists like bromo-willardiine produce submaximal responses even at saturating concentrations, making them valuable tools for studying receptor function.

The binding mechanism of bromo-willardiine to AMPA receptors has been elucidated through quantum biochemistry investigations using Density Functional Theory (DFT) approaches . These studies revealed that the compound interacts with specific amino acid residues within the iGluR2 ligand-binding pocket, with major contributions from Glu705, Arg485, Ser654, Tyr450, and T655 . Interestingly, the Met708 residue, which is positioned close to the 5-substituent, has been shown to repel bromo-willardiine, creating a unique binding interaction profile that differs from other willardiine analogues .

Electrophysiological Effects

When applied to cultured postnatal rat hippocampal neurons, bromo-willardiine generates nonselective cationic currents through the non-NMDA receptor-channel complex . A distinguishing characteristic of bromo-willardiine is that it produces currents with significantly less desensitization compared to willardiine itself . This partial agonist activity allows for more sustained receptor activation, which has important implications for both research applications and potential neurotoxicity.

Studies using whole-cell voltage-clamp techniques have demonstrated that bromo-willardiine produces steady-state currents approximately five times larger than those produced by willardiine at saturating concentrations . This property makes bromo-willardiine particularly useful for electrophysiological investigations requiring sustained receptor activation.

Comparative Analysis with Other Willardiine Derivatives

Structure-Activity Relationships

Bromo-willardiine is one of several willardiine derivatives that have been synthesized to study structure-activity relationships at glutamate receptors. Common derivatives include hydrogen-willardiine (unsubstituted), fluorine-willardiine, and iodine-willardiine, each exhibiting distinct pharmacological profiles based on the nature of the 5-substituent .

The following table summarizes the comparative properties of bromo-willardiine and other willardiine derivatives:

DerivativeSubstituentReceptor BindingDesensitizationSteady-State CurrentExcitotoxicity
Hydrogen-willardiineHModerateRapid and profoundLowModerate
Fluorine-willardiineFHighestIntermediateModerateHigh
Bromo-willardiineBrModerate-highReducedHighHigher than willardiine
Iodine-willardiineILowestMinimalHighestData limited

Binding Energy Analysis

Quantum biochemistry studies have revealed that the binding energies of different willardiine derivatives to the iGluR2 ligand-pocket follow the order: fluorine-willardiine > hydrogen-willardiine > bromo-willardiine > iodine-willardiine . These findings correlate with experimental sequential data on agonist binding energies, with the exception of hydrogen-willardiine .

The differences in binding energies can be attributed to the electronic and steric properties of the halogen substituents. The bromine atom in bromo-willardiine creates a distinct electronic environment that influences receptor interactions and subsequent channel activation kinetics . Additionally, the methionine residue (Met708) in the binding pocket shows differential interactions with the various derivatives, attracting hydrogen-willardiine and fluorine-willardiine but repelling bromo-willardiine and iodine-willardiine .

Physiological and Toxicological Effects

Excitotoxicity Profile

Research has demonstrated that bromo-willardiine exhibits greater excitotoxic potential compared to willardiine, producing approximately three-fold greater acute neuronal damage at saturating concentrations . This finding supports the hypothesis that receptor desensitization serves as a protective mechanism against excitotoxicity in neurons . By inducing less desensitization than willardiine, bromo-willardiine maintains prolonged receptor activation, potentially leading to excessive calcium influx and subsequent neurotoxic effects.

Implications for Neurological Disorders

The specific binding properties of willardiine analogues, including bromo-willardiine, have implications for understanding various neurological disorders characterized by alterations in glutamate signaling . The selective modulation of AMPA receptors by compounds like bromo-willardiine provides insights into potential therapeutic approaches for conditions involving aberrant activation of these receptors .

Structural Biology and Receptor Interactions

Crystal Structure Analysis

The co-crystal structure of bromo-willardiine with the GluR2 ligand-binding core has been determined and provides detailed atomic-level insights into the binding interactions . This structural data has been instrumental in understanding the molecular basis for the potency and efficacy elicited by bromo-willardiine and other 5-substituted willardiines .

Studies have shown that the crystallized ligand-binding core has an affinity for agonists similar to the ligand-binding core in solution, validating the relevance of these structural models for understanding receptor function . These crystal structures have revealed how subtle differences in ligand structure can lead to significant variations in receptor activation and desensitization properties.

Structure-Based Functional Predictions

The structural data obtained from co-crystallization studies with bromo-willardiine has enabled researchers to probe the function, conformational plasticity, and mechanisms of activation and desensitization in glutamate receptors . These investigations have demonstrated that small modifications in ligand structure can dramatically affect receptor responses, providing a rational basis for the design of novel compounds targeting specific aspects of receptor function.

Synthesis Methods

Laboratory Preparation

Bromo-willardiine can be synthesized through a multi-step process, with the key step involving the bromination of willardiine. A typical synthetic route includes:

  • Bromination: Treatment of willardiine with bromine in a suitable solvent such as dichloromethane or methanol

  • Purification: Isolation of the pure compound using techniques such as recrystallization or chromatography

Recent advances in synthetic methodologies have also explored alternative approaches for the preparation of halogenated heterocycles, which may be applicable to the synthesis of bromo-willardiine and related compounds .

Reaction Properties

The bromine atom in bromo-willardiine makes it susceptible to nucleophilic aromatic substitution reactions, enabling the synthesis of various derivatives with modified pharmacological properties. Common reactions include:

  • Nucleophilic substitution with amines under basic conditions, producing 5-amino-willardiine derivatives

  • Substitution with thiols to create sulfur-containing analogues

These reaction pathways provide versatile methods for developing novel compounds based on the bromo-willardiine scaffold for specific research applications.

Research Applications

Neuropharmacological Studies

Bromo-willardiine has been extensively used in neuropharmacological research to investigate the structure and function of AMPA and kainate receptors . Its unique properties as a partial agonist with reduced desensitization make it particularly valuable for studying:

  • Receptor desensitization mechanisms

  • Structure-activity relationships of glutamate receptor ligands

  • Electrophysiological properties of neurons expressing non-NMDA receptors

Receptor Subtype Selectivity

The differential binding and activation properties of bromo-willardiine compared to other willardiine derivatives have been exploited to examine receptor subtype selectivity . These studies have contributed significantly to our understanding of the distinct functional roles of different glutamate receptor subtypes in neuronal circuits and their potential involvement in various neurological disorders .

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